![molecular formula C13H17BO4 B2687843 2-Hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde CAS No. 2379560-89-9](/img/structure/B2687843.png)
2-Hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde” is a chemical compound with the CAS Number: 1816937-59-3 . It has a molecular weight of 248.09 . The IUPAC name for this compound is 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-8,16H,1-4H3 . The molecular structures of similar compounds have been confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Modification of Benzaldehydes
Recent research has explored various methodologies in the synthesis and modification of benzaldehydes, a category that includes 2-Hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. For instance, Morrison and Burnell (2001) developed a method for synthesizing α-(hydroxymethyl)benzaldehyde derivatives, involving a Diels–Alder/retro-Diels–Alder process (Morrison & Burnell, 2001). Similarly, Yang and Ji (2013) utilized 2-Hydroxypropyl-β-cyclodextrin to mediate the synthesis of benzaldehyde in water, highlighting its potential as a biomimetic catalyst (Yang & Ji, 2013).
Catalytic Applications
A study by Koren-Selfridge et al. (2009) introduced a boron-substituted hydroxycycylopentadienyl ruthenium hydride, related to the structure of this compound, which exhibited catalytic activity in the hydroboration of aldehydes, imines, and ketones (Koren-Selfridge et al., 2009). This demonstrates the potential utility of similar compounds in catalytic processes.
Enzyme-Catalyzed Reactions
In the realm of biocatalysis, Kühl et al. (2007) researched the use of benzaldehyde lyase in the enantioselective formation of benzoin derivatives, an area where derivatives like this compound might find application (Kühl et al., 2007).
Applications in Organic Synthesis
The versatility of benzaldehydes in organic synthesis is further illustrated by research like that of Sashidhara et al. (2011), who developed a method for synthesizing 3,6-epoxy[1,5]dioxocines from 2-hydroxyaromatic benzaldehydes (Sashidhara et al., 2011). This kind of synthetic versatility is critical in the development of novel compounds and materials.
Chemosensors and Biocompatible Applications
Dhawa et al. (2020) explored the use of derivatives like 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde as fluorescent chemosensors for pH, a function that could potentially be extended to similar compounds like this compound (Dhawa et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(16)9(10)8-15/h5-8,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWVSMKUNWTVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.